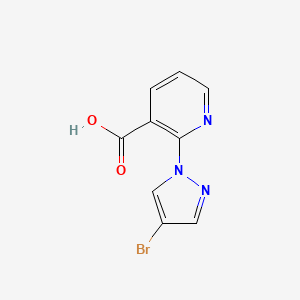

2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-4-12-13(5-6)8-7(9(14)15)2-1-3-11-8/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLOZLMCXHFTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-1H-pyrazole with 3-pyridinecarboxylic acid in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole-substituted pyridine carboxylates and carboxylic acids have been described in the literature . These compounds are key intermediates in the synthesis of Apixaban, an anti-thromboembolic drug that is also used as an anti-coagulating agent .

Biological Activities

Pyrazole carboxylic acid derivatives exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .

Liquid Crystal Properties

Pyridine carboxylic acids have shown very good activity towards liquid crystalline studies .

Reversible Inhibition

Halogenated coumarin–chalcones, closely related compounds, have demonstrated reversible inhibition of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE) . This suggests potential applications in neurodegenerative disease research.

Potential Applications

- Medicinal Chemistry: As a pyrazole carboxylic acid derivative, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid may serve as a scaffold for developing new biologically active compounds .

- Drug Synthesis: It is a key intermediate in the synthesis of Apixaban, an anti-thromboembolic drug .

- Liquid Crystals: Carboxylic acid derivatives show activity towards liquid crystalline studies .

- Enzyme Inhibition: Derivatives may be explored for their inhibitory activity against enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE) .

There are currently no specific case studies available in the search results for this compound.

Safety Information

No specific chemical safety information was found in the search results for this compound.

Pricing

This compound is available for purchase from chemical vendors :

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of pyridine-3-carboxylic acid derivatives, which are frequently explored in medicinal chemistry and agrochemical research. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Physicochemical Properties: The bromo substituent in the target compound increases molecular weight and lipophilicity compared to analogs with lighter halogens (e.g., chloro or fluoro) or alkyl groups (e.g., methyl in imazapic). This may reduce aqueous solubility but enhance membrane permeability .

Biological Activity: Imazapic and imazapyr are commercial herbicides acting as acetolactate synthase (ALS) inhibitors. The bromo-pyrazole substituent in the target compound could modify ALS affinity or introduce novel modes of action . Fluorinated analogs (e.g., difluoromethoxy derivative) are often used in drug discovery for metabolic stability, suggesting that the bromo substituent might confer different pharmacokinetic profiles .

Crystallography and Structural Analysis: The bromine atom’s heavy atomic weight makes the compound suitable for X-ray crystallography, as bromine provides strong anomalous scattering. SHELX programs (e.g., SHELXL) are widely used for such refinements . In contrast, smaller substituents (e.g., methyl or fluoro) in analogs may result in less-defined electron density maps, complicating structure determination .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of both pyrazole and pyridine moieties. Its molecular formula is with a molecular weight of 268.07 g/mol. This compound's unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound features:

- A bromo substituent at the 4-position of the pyrazole ring.

- A carboxylic acid group at the 3-position of the pyridine ring.

These structural elements may contribute to its interactions with biological targets, making it a candidate for further investigation in various fields, including cancer research and antimicrobial studies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, we can compare it to other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-1H-pyrazole | Contains only pyrazole ring | Exhibits strong hydrogen bonding capabilities |

| 3-Pyridylpyrazole | Contains pyridine and pyrazole | Known for potential antitumor activity |

| 4-Bromo-3-nitro-pyrazole | Nitro group substitution | Displays enhanced reactivity in electrophilic reactions |

| 5-Methylpyrazole | Methyl group substitution | Shows different solubility characteristics |

The dual functionality of this compound as both a carboxylic acid and a halogenated pyrazole may enhance its interactions with biological targets compared to other similar compounds.

Case Studies and Research Findings

Although specific case studies directly involving this compound are scarce, broader research on pyrazole derivatives provides insights into its potential applications:

- In Vitro Studies : Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells at micromolar concentrations, enhancing caspase activity and leading to morphological changes indicative of programmed cell death .

- Molecular Modeling Studies : Computational studies suggest that the binding affinity of pyrazoles to various biological targets can be significant, warranting further exploration into their pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives can react with pyridine-3-carboxylic acid precursors under Suzuki-Miyaura coupling conditions (using Pd catalysts) or via nucleophilic aromatic substitution. Key intermediates like 4-bromo-1H-pyrazole (see Enamine Ltd's Building Blocks Catalogue for brominated pyrazole analogs) are often used . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents like ethanol/water) is critical to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substituent positions and integration ratios (e.g., pyrazole protons at δ 7.5–8.5 ppm, pyridine protons at δ 8.0–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ at m/z 297.98 for CHBrNO) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for brominated heterocycles. Key precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Avoid inhalation/ingestion; work in a fume hood.

- Store in a cool, dry place away from oxidizing agents.

- Emergency procedures: Rinse skin/eyes with water, consult a physician .

Advanced Research Questions

Q. How can X-ray crystallography be used to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker D8 Venture). Data collection and refinement are executed via SHELX programs (SHELXL for refinement, SHELXS for structure solution). Critical steps:

Q. How do structural modifications (e.g., substituting bromine) affect bioactivity in pharmacological studies?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

- Bromine Replacement : Substitute Br with other halogens (Cl, I) or functional groups (NH, CF) via cross-coupling (e.g., Buchwald-Hartwig amination).

- Bioassay Screening : Test derivatives for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Data Analysis : Compare IC values; bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in target enzymes .

Q. What strategies optimize HPLC methods for detecting trace impurities in this compound?

- Methodological Answer : Method optimization includes:

- Column Selection : C18 with 3 μm particle size for high resolution.

- Gradient Elution : Start with 5% acetonitrile in water (0.1% formic acid), ramp to 95% over 20 minutes.

- Detection : UV at 254 nm (for aromatic systems) or tandem MS for low-abundance impurities.

- Validation per ICH guidelines (precision, LOD/LOQ < 0.1%) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets (e.g., COX-2, PARP):

- Prepare ligand: Optimize geometry (DFT at B3LYP/6-31G* level).

- Protein preparation: Retrieve PDB structure (e.g., 1CX2), remove water, add charges.

- Docking parameters: Grid box centered on active site, 20 runs.

- Analyze binding energy (ΔG < -8 kcal/mol suggests strong affinity) .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated biological fluids:

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC.

- Plasma Stability : Mix with rat plasma (1:9 v/v), centrifuge, analyze supernatant.

- Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48h.

- Metabolite Identification : Use LC-QTOF-MS to detect oxidation or hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.